2-Cyano-3-[(2,2-dimethylpropyl)amino]-2-butenamide is an organic compound identified as an impurity during the synthesis of Istradefylline intermediate A1 (6-amino-1,3-diethyl-2,4-(1H,3H)-pyrimidinedione) []. Its presence may impact the efficacy and safety of Istradefylline, a drug used to treat Parkinson's disease [].
The primary application of 2-cyano-3-[(2,2-dimethylpropyl)amino]-2-butenamide identified in the literature is as a point of study for pharmaceutical quality control []. Its presence as an impurity in the synthesis of Istradefylline intermediate A1 necessitates its identification and control to ensure the quality and safety of the final drug product [].